molecular formula C3H5ClO2 B1360038 Methoxyacetyl chloride CAS No. 38870-89-2

Methoxyacetyl chloride

Cat. No.: B1360038
CAS No.: 38870-89-2
M. Wt: 108.52 g/mol
InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N
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Description

Methoxyacetyl chloride, also known as methoxyacetic acid chloride, is an organic compound with the molecular formula CH3OCH2COCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyacetyl chloride can be synthesized through the reaction of methoxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where methoxyacetic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:

CH3OCH2COOH+SOCl2CH3OCH2COCl+SO2+HCl\text{CH3OCH2COOH} + \text{SOCl2} \rightarrow \text{CH3OCH2COCl} + \text{SO2} + \text{HCl} CH3OCH2COOH+SOCl2→CH3OCH2COCl+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: Methoxyacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form methoxyacetic acid and hydrochloric acid.

    Acylation: It is used in Friedel-Crafts acylation reactions to introduce the methoxyacetyl group into aromatic compounds.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Methoxyacetic Acid: Formed from hydrolysis

Scientific Research Applications

Methoxyacetyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

    Acetyl Chloride (CH3COCl): Similar in reactivity but lacks the methoxy group.

    Benzoyl Chloride (C6H5COCl): Contains a benzene ring instead of a methoxy group.

    Methoxyacetic Acid (CH3OCH2COOH): The parent acid of methoxyacetyl chloride.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to other acyl chlorides. The methoxy group can influence the electronic properties of the compound, making it suitable for specific synthetic applications where other acyl chlorides may not be as effective .

Biological Activity

Methoxyacetyl chloride (MAC) is an acyl chloride with the molecular formula C4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2 and CAS number 38870-89-2. It serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores the biological activity of this compound, focusing on its applications, safety profile, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2
  • Molecular Weight: 108.55 g/mol
  • Appearance: Colorless liquid with a pungent odor

Applications:

  • Pharmaceutical Synthesis: MAC is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is involved in the production of β-lactams through reactions with imines .
  • Agrochemicals: It acts as a precursor for synthesizing agrochemicals, contributing to crop protection products .
  • Dyes and Pigments: MAC is utilized in the manufacture of dyes, enhancing color properties in textiles and other materials .

This compound exhibits biological activity primarily through its reactivity as an acylating agent. It can modify amines and alcohols, leading to the formation of amides and esters, respectively. This property is crucial for developing compounds with desired pharmacological effects.

Toxicological Profile

The toxicological effects of this compound are significant due to its reactive nature:

  • Respiratory Irritation: Inhalation can cause severe respiratory issues, including bronchospasm and pulmonary edema .
  • Dermal Exposure: Contact with skin can lead to severe irritation or burns, necessitating protective measures during handling .
  • Eye Damage: The compound can cause serious eye damage upon contact .

Case Study 1: Methoxyacetylfentanyl

This compound has been implicated in the synthesis of methoxyacetylfentanyl, a potent synthetic opioid. Reports indicate serious intoxication cases linked to this substance, highlighting the risks associated with improper handling and illicit synthesis using this compound as a precursor .

Key Findings:

  • A case in Slovenia involved severe poisoning from methoxyacetylfentanyl purchased online, emphasizing the need for regulatory oversight in chemical sales .

Case Study 2: Synthesis of β-Lactams

In a study focusing on the synthesis of β-lactams using this compound, researchers demonstrated its effectiveness in acylating imines to form desired products. This reaction showcases MAC's utility in pharmaceutical chemistry, particularly for antibiotics .

Data Summary Table

Property Details
Molecular FormulaC₄H₇ClO₂
Molecular Weight108.55 g/mol
ToxicityCauses respiratory irritation; skin burns; eye damage
ApplicationsPharmaceuticals, agrochemicals, dyes
Regulatory StatusControlled due to potential misuse

Properties

IUPAC Name

2-methoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWHOSQTYYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075238
Record name Acetyl chloride, methoxy-
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Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38870-89-2
Record name Methoxyacetyl chloride
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Record name Methoxyacetyl chloride
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Record name 38870-89-2
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Record name Acetyl chloride, methoxy-
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Record name Methoxyacetyl chloride
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Record name METHOXYACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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